3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Overview
Description
3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromophenyl, furyl, methylphenylsulfonyl, and dinitroindoline groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Furyl Formation: Synthesis of the furyl group through cyclization reactions.
Methylene Bridging: Formation of the methylene bridge connecting the furyl and bromophenyl groups.
Sulfonylation: Introduction of the sulfonyl group to the methylphenyl ring.
Nitration: Addition of nitro groups to the indoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Coupling Reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Coupling: Palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups can yield amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Cellular Processes: Affecting cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
- 3-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
- 3-{[5-(4-iodophenyl)-2-furyl]methylene}-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Uniqueness
The uniqueness of 3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3Z)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrN3O7S/c1-16-2-9-22(10-3-16)38(35,36)28-15-18(26-23(28)13-20(29(31)32)14-24(26)30(33)34)12-21-8-11-25(37-21)17-4-6-19(27)7-5-17/h2-14H,15H2,1H3/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHWVXIYSBYUIV-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C5=C2C=C(C=C5[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C5=C2C=C(C=C5[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrN3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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